Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
CAS No.: 33771-60-7
Cat. No.: VC3824086
Molecular Formula: C7H15O5P
Molecular Weight: 210.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33771-60-7 |
|---|---|
| Molecular Formula | C7H15O5P |
| Molecular Weight | 210.16 g/mol |
| IUPAC Name | methyl 3-dimethoxyphosphoryl-2-methylpropanoate |
| Standard InChI | InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3 |
| Standard InChI Key | QSPKRLCEDDVQBT-UHFFFAOYSA-N |
| SMILES | CC(CP(=O)(OC)OC)C(=O)OC |
| Canonical SMILES | CC(CP(=O)(OC)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate features a propanoate ester core substituted at the third carbon with a dimethoxyphosphoryl group (–PO(OCH₃)₂) and at the second carbon with a methyl group (–CH₃). The phosphoryl group introduces significant polarity, influencing solubility and reactivity, while the ester moiety enhances stability under acidic and basic conditions . The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR studies, reveals a staggered arrangement of the phosphoryl and methyl groups, minimizing steric hindrance .
Table 1: Key Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅O₅P | |
| Molecular Weight | 210.16 g/mol | |
| Density | 1.137 g/cm³ | |
| Boiling Point | 272.4°C at 760 mmHg | |
| Flash Point | 132.5°C | |
| LogP (Partition Coefficient) | 1.28 |
Synthesis Methods
The synthesis of methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate primarily involves phosphonylation reactions. A well-documented route, described by Davidson and Kenyon (1980), involves the reaction of methyl 2-methylpropanoate with dimethyl phosphite in the presence of a Lewis acid catalyst . This method achieves yields exceeding 70% under optimized conditions (50–60°C, 12–24 hours). Alternative approaches include Pudowik and Arbusow’s (1951) protocol, which employs phosphorus trichloride and methanol to generate the phosphoryl group . Recent advancements focus on catalytic asymmetric phosphorylation to produce enantiomerically pure variants, though industrial-scale applications remain limited.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by its phosphoryl and ester groups:
Phosphoryl Group Reactions
The dimethoxyphosphoryl moiety participates in nucleophilic substitutions, enabling the formation of phosphoamidates and thiophosphates. For example, reaction with amines yields stable phosphoramidate derivatives, which are intermediates in pesticide synthesis. Additionally, the phosphoryl oxygen can coordinate to metal ions, facilitating applications in catalysis .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid. Transesterification with higher alcohols (e.g., benzyl alcohol) generates bulkier esters, which are useful in polymer chemistry.
Participation in Horner-Wadsworth-Emmons Reactions
The phosphoryl group acts as a stabilizing moiety in Horner-Wadsworth-Emmons olefinations, enabling the synthesis of α,β-unsaturated esters. This reaction is critical for constructing carbon-carbon double bonds in natural product synthesis .
Industrial and Research Applications
Organic Synthesis
The compound serves as a building block for pharmaceuticals, agrochemicals, and specialty polymers. For instance, it is a precursor to kinase inhibitors and anticholinesterase agents, leveraging its phosphoryl group’s ability to mimic biological phosphate esters.
Biochemical Studies
Researchers utilize methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate to probe enzyme mechanisms, particularly those involving phosphatase and kinase activity. Its structural similarity to phosphorylated metabolites allows for competitive inhibition studies .
Material Science
In polymer chemistry, the compound’s ester and phosphoryl groups enhance thermal stability and flame retardancy when incorporated into polyesters and polyamides.
Comparison with Structural Analogues
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is distinct from analogues such as methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7), which lacks the phosphoryl group. The absence of phosphorus in the latter reduces its polarity (logP = 0.95 vs. 1.28) and boiling point (162.18 g/mol vs. 210.16 g/mol) . Similarly, methyl 3-(dimethylamino)-2-methylpropanoate replaces the phosphoryl group with an amine, drastically altering solubility and reactivity.
Future Directions
Emerging research explores the compound’s potential in asymmetric catalysis and biodegradable polymers. Advances in enzymatic phosphorylation could enable greener synthesis routes, reducing reliance on traditional phosphonylation methods. Additionally, its role in metal-organic frameworks (MOFs) for gas storage is under investigation .
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